molecular formula C19H22ClN3O3 B2887261 2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320887-21-4

2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2887261
CAS RN: 2320887-21-4
M. Wt: 375.85
InChI Key: FCRUZWUYFYPEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research in medicinal chemistry often explores the synthesis of novel compounds for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) described the synthesis of new pyridine derivatives and evaluated their antimicrobial activity against various strains of bacteria and fungi, demonstrating variable and modest activity Patel, Agravat, & Shaikh, 2011. This kind of study indicates a common pathway for investigating new chemical entities for potential therapeutic use, especially in addressing antimicrobial resistance.

Potential as Anti-inflammatory and Analgesic Agents

Compounds derived from specific chemical frameworks have been studied for their potential as anti-inflammatory and analgesic agents. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds from visnaginone and khellinone that were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing significant analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020. Such studies suggest that complex organic molecules, potentially including the one you're interested in, can be tailored for specific pharmacological targets.

Synthesis of Heterocyclic CompoundsThe development of heterocyclic compounds is a crucial area of research due to their diverse biological activities. Research by Dovlatyan et al. (2010) on the synthesis and thermal rearrangement of substituted sym-triazines Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010 highlights the complex chemical processes involved in creating new molecules with potential biological significance. This area of study is relevant for understanding the synthetic pathways that might be employed in creating and studying compounds like "2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one."

Molecular Interaction and Modeling Studies

Understanding the interaction between chemical compounds and biological targets is fundamental to drug design. Shim et al. (2002) conducted molecular interaction and modeling studies to evaluate the binding of cannabinoids to the CB1 receptor, providing insights into the structural features important for receptor affinity and activity Shim, Welsh, Cartier, Edwards, & Howlett, 2002. Such research could inform similar studies on the compound , particularly if it targets specific receptors or enzymes.

properties

IUPAC Name

2-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-13-3-6-18(24)23(21-13)12-14-7-9-22(10-8-14)19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRUZWUYFYPEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

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